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Compound of Interest

Compound Name:
7-Bromothieno[3,2-d]pyrimidin-4-

amine

Cat. No.: B572470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of 7-Bromothieno[3,2-d]pyrimidin-4-amine. This

thienopyrimidine derivative is a compound of significant interest in medicinal chemistry,

primarily for its structural similarity to purines, which makes it a promising scaffold for the

development of targeted therapeutics.

Core Chemical Properties
7-Bromothieno[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound featuring a

fused thieno-pyrimidine ring system. The presence of a bromine atom at the 7-position and an

amine group at the 4-position provides reactive sites for further chemical modifications, making

it a versatile building block in drug discovery.[1]
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Property Value Source

Molecular Formula C₆H₄BrN₃S [1][2][3]

Molecular Weight 230.08 g/mol [2]

CAS Number 1318133-32-2 [1][2][3]

Appearance Solid (typical) [1]

Melting Point

Data not available for the

specific compound. A related

compound, 7-Bromo-2,6-

dimethylthieno[3,2-d]pyrimidin-

4-amine, has a reported

melting point of 193–194°C for

the purified crude product.[4]

N/A

Boiling Point Data not available N/A

Solubility

Generally soluble in polar

organic solvents. Solubility and

stability can vary depending on

the solvent and environmental

conditions.[1]

N/A

Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for 7-Bromothieno[3,2-d]pyrimidin-4-
amine is not widely available in the public domain. However, based on the analysis of closely

related compounds, the following characteristic spectral features can be anticipated:

¹H NMR: Aromatic protons on the thieno[3,2-d]pyrimidine core are expected to appear in the

downfield region of the spectrum. For the related compound, 7-bromo-4-chlorothieno[3,2-

d]pyrimidine, proton signals are observed.[5] For N-Benzylthieno[3,2-d]pyrimidin-4-amine,

characteristic peaks for the thienopyrimidine core protons are seen at δ 8.52 (s, 1H), 8.14 (d,

J = 5.3 Hz, 1H), and 7.42 (d, J = 5.5 Hz, 1H).[6]

¹³C NMR: Carbon signals for the fused heterocyclic system would be expected in the

aromatic region. For N-Benzylthieno[3,2-d]pyrimidin-4-amine, carbons of the thieno[3,2-
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d]pyrimidine moiety appear at δ 160.6, 158.0, 155.4, 133.2, 125.4, and 115.8 ppm.[6]

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine

group (typically around 3300–3500 cm⁻¹) and C=N stretching vibrations.[4]

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

corresponding to the compound's molecular weight, along with a characteristic isotopic

pattern due to the presence of bromine.

Experimental Protocols
Synthesis of Thieno[3,2-d]pyrimidin-4-amine Derivatives
via Nucleophilic Aromatic Substitution (SNAr)
A common method for the synthesis of 4-substituted thieno[3,2-d]pyrimidines is the nucleophilic

aromatic substitution of a 4-chlorothieno[3,2-d]pyrimidine precursor. The following is a general

procedure that can be adapted for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine.

Materials:

7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Amine source (e.g., ammonia in a suitable solvent, or an amine precursor)

Potassium carbonate (K₂CO₃)

Dimethyl sulfoxide (DMSO)

Dichloromethane (CH₂Cl₂)

5% aqueous acetic acid solution

Water

Brine

Sodium sulfate (Na₂SO₄)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3648234/
https://www.benchchem.com/fr/product/b581765
https://www.benchchem.com/product/b572470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1

equivalent), and K₂CO₃ (1 equivalent) in DMSO.

Heat the reaction mixture to 100 °C for 12 hours.

After cooling to room temperature, concentrate the reaction mixture to dryness under

reduced pressure.

Dissolve the residue in CH₂Cl₂ and wash sequentially with 5% aqueous acetic acid solution

(2x), water, and brine.

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the crude

product.

Purify the product by a suitable method, such as recrystallization or column chromatography.

[7]
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General S_NAr Workflow

Start Materials:
7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Amine Source, K2CO3, DMSO

Reaction:
100 °C, 12 h

Workup:
Concentration, Extraction with CH2Cl2,

Washing (Acetic Acid, Water, Brine)

Purification:
Recrystallization or

Column Chromatography

Final Product:
7-Bromothieno[3,2-d]pyrimidin-4-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine.

Biological Activity and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in medicinal

chemistry due to their structural analogy to purines, enabling them to interact with a variety of

biological targets.[4]

Kinase Inhibition
A primary area of investigation for thieno[3,2-d]pyrimidines is their activity as protein kinase

inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their

dysregulation is a hallmark of many diseases, including cancer. Thieno[3,2-d]pyrimidine-based
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compounds have been identified as potent inhibitors of several kinases, including Pim-1 and

EGFR.[4][8]

Pim-1 Kinase Signaling Pathway:

Pim-1 is a serine/threonine kinase that plays a critical role in cell cycle progression, survival,

and apoptosis.[4] Its expression is often upregulated in various cancers. The activation of Pim-

1 is primarily regulated by the JAK/STAT signaling pathway, which is initiated by cytokines such

as interleukins.[9][10] Thienopyrimidine inhibitors are thought to compete with ATP for binding

to the kinase domain of Pim-1, thereby blocking its downstream signaling.
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Pim-1 Kinase Signaling Pathway Inhibition
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Caption: Proposed inhibition of the Pim-1 signaling pathway.
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Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple

downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are

critical for cell proliferation, survival, and migration.[8][11] Overexpression or mutation of EGFR

is common in many cancers. Thienopyrimidine derivatives have been developed as EGFR

inhibitors, acting as ATP-mimetics that block the kinase activity of the receptor.[8][12]
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Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.

Inhibition of Mycobacterium tuberculosis Cytochrome
bd Oxidase
Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd (Cyt-bd)

oxidase in Mycobacterium tuberculosis.[7] This enzyme is a terminal oxidase in the bacterial

electron transport chain and is crucial for ATP production and survival, especially under

conditions of respiratory stress.[7] Inhibition of Cyt-bd oxidase leads to a depletion of cellular

ATP, which is detrimental to the bacterium. This presents a promising strategy for the

development of new anti-tuberculosis agents.

Conclusion
7-Bromothieno[3,2-d]pyrimidin-4-amine is a valuable heterocyclic scaffold with significant

potential in drug discovery. Its ability to be readily functionalized, coupled with the proven

biological activities of the thienopyrimidine core as kinase and enzyme inhibitors, makes it an

attractive starting point for the development of novel therapeutics. Further research is

warranted to fully elucidate the specific chemical and biological properties of this compound

and to explore its therapeutic potential in various disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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